molecular formula C5H9NO3 B14797274 4,5-Dihydroxypiperidin-2-one

4,5-Dihydroxypiperidin-2-one

Katalognummer: B14797274
Molekulargewicht: 131.13 g/mol
InChI-Schlüssel: RJRCRXCFFUVWAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dihydroxypiperidin-2-one is a heterocyclic organic compound that features a piperidine ring with hydroxyl groups at the 4 and 5 positions and a ketone group at the 2 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydroxypiperidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,5-dihydroxy-2-piperidone with suitable reagents can yield the desired compound. Another method involves the use of multi-component reactions, which are efficient and provide high yields .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high purity and yield. These methods often employ catalytic processes and green chemistry principles to minimize environmental impact. The use of continuous flow reactors and automated systems can further enhance the efficiency of production .

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dihydroxypiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the ketone group can produce diols .

Wissenschaftliche Forschungsanwendungen

4,5-Dihydroxypiperidin-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,5-Dihydroxypiperidin-2-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5-Dihydroxypiperidin-2-one is unique due to the presence of both hydroxyl groups and a ketone group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C5H9NO3

Molekulargewicht

131.13 g/mol

IUPAC-Name

4,5-dihydroxypiperidin-2-one

InChI

InChI=1S/C5H9NO3/c7-3-1-5(9)6-2-4(3)8/h3-4,7-8H,1-2H2,(H,6,9)

InChI-Schlüssel

RJRCRXCFFUVWAN-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(CNC1=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.